Welcome to the BenchChem Online Store!
molecular formula C7H13NO2 B8438850 4-Cyano-4-methyl-3-hydroxy-1-pentanol

4-Cyano-4-methyl-3-hydroxy-1-pentanol

Cat. No. B8438850
M. Wt: 143.18 g/mol
InChI Key: CPZYETQIWRSUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07358382B2

Procedure details

12.18 g (46.61 mmol) of tetrabutylammonium fluoride hydrate is added to a solution that consists of 3 g (11.65 mmol) of 5-tert-butyldimethylsilyl-2,2-dimethyl-3(R,S)-hydroxy-pentane-nitrile of the title compound of Example 6a, dissolved in 40 ml of tetrahydrofuran, and it is stirred for 16 hours at room temperature. Then, it is evaporated to the dry state in a vacuum. The residue is purified by RP-18 chromatography (mobile solvent: acetonitrile/water gradient).
Quantity
12.18 g
Type
reactant
Reaction Step One
Name
5-tert-butyldimethylsilyl-2,2-dimethyl-3(R,S)-hydroxy-pentane-nitrile
Quantity
3 g
Type
reactant
Reaction Step Two
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Si]([CH2:27][CH2:28][CH:29]([OH:35])[C:30]([CH3:34])([CH3:33])[C:31]#[N:32])(C(C)(C)C)(C)C>O1CCCC1>[OH:1][CH2:27][CH2:28][CH:29]([OH:35])[C:30]([CH3:34])([CH3:33])[C:31]#[N:32] |f:0.1.2|

Inputs

Step One
Name
Quantity
12.18 g
Type
reactant
Smiles
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
5-tert-butyldimethylsilyl-2,2-dimethyl-3(R,S)-hydroxy-pentane-nitrile
Quantity
3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)CCC(C(C#N)(C)C)O
Step Three
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)CCC(C(C#N)(C)C)O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it is stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, it is evaporated to the dry state in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by RP-18 chromatography (mobile solvent: acetonitrile/water gradient)

Outcomes

Product
Details
Reaction Time
16 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.